molecular formula C7H5NO4S B6596830 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide CAS No. 51299-06-0

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide

Cat. No.: B6596830
CAS No.: 51299-06-0
M. Wt: 199.19 g/mol
InChI Key: WJATXJUMOBCRJH-UHFFFAOYSA-N
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Description

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an ortho-aminothiophenol with a suitable carbonyl compound in the presence of an oxidizing agent. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scalable synthetic routes that ensure high yield and purity. This might include continuous flow reactions or the use of catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might yield thiol or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzothiazine: Lacks the oxygen atom in the ring structure.

    1,2,4-Benzoxathiazine: Different positioning of the heteroatoms.

    1,2,3-Benzoxazine: Contains nitrogen and oxygen but lacks sulfur.

Uniqueness

1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide is unique due to the presence of both sulfur and oxygen in its ring structure, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-7-5-3-1-2-4-6(5)12-13(10,11)8-7/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJATXJUMOBCRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480713
Record name 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51299-06-0
Record name 1,2,3-Benzoxathiazin-4(3H)-one, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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